2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reaction typically occurs under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: Its unique chemical structure allows for the exploration of various pharmacological properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-5-(3-methylphenyl)benzoic acid
- 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid
Comparison: Compared to similar compounds, 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of substituents can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(3-5-13(8)16)10-2-4-12(15)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAACSLFJWSKTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681203 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178615-51-4 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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